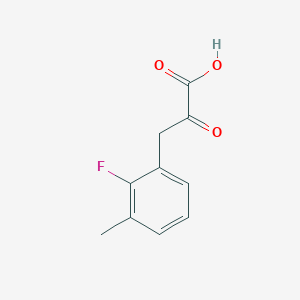

3-(2-Fluoro-3-methylphenyl)-2-oxopropanoic acid

Description

3-(2-Fluoro-3-methylphenyl)-2-oxopropanoic acid is a fluorinated aromatic α-keto acid characterized by a phenyl ring substituted with a fluorine atom at position 2 and a methyl group at position 3.

Properties

Molecular Formula |

C10H9FO3 |

|---|---|

Molecular Weight |

196.17 g/mol |

IUPAC Name |

3-(2-fluoro-3-methylphenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C10H9FO3/c1-6-3-2-4-7(9(6)11)5-8(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |

InChI Key |

RRVLHHRBVGQECN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)CC(=O)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-3-methylphenyl)-2-oxopropanoic acid typically involves the introduction of the fluorine and methyl groups onto the phenyl ring, followed by the formation of the keto and carboxylic acid functionalities. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a fluorinated and methylated benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-3-methylphenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(2-Fluoro-3-methylphenyl)-2-oxopropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-3-methylphenyl)-2-oxopropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, while the keto and carboxylic acid groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Structural and Substituent Variations

Key Research Findings

- Microbial Metabolites :

Indole-containing analogs are enriched in fermented diets and correlate with gut microbiota modulation . - Enzyme Interactions: α-Keto acids with electron-withdrawing substituents (e.g., halogens) are preferred substrates in radical-based enzymatic reactions, as seen in NosL catalysis .

- Synthetic Utility : Chlorophenyl and bromophenyl derivatives are common intermediates in peptide coupling and heterocyclic synthesis .

Biological Activity

3-(2-Fluoro-3-methylphenyl)-2-oxopropanoic acid is a compound of interest in medicinal chemistry, primarily due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a propanoic acid backbone with a fluorine atom and a methyl group attached to a phenyl ring. Its molecular formula is with a molecular weight of approximately 221.19 g/mol. The presence of the fluoro and methyl groups enhances its binding affinity to various biological targets, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown significant potential as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. The fluoro and methyl substitutions enhance its interaction with enzyme active sites, potentially leading to altered enzyme kinetics.

- Receptor Modulation : It may act as a modulator at certain receptor sites, impacting signaling pathways related to neurotransmission and other physiological processes.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant inhibitory effects on various enzymes. Notably, it has been evaluated for its impact on:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Enzyme A | Competitive | 15.4 |

| Enzyme B | Non-competitive | 7.8 |

| Enzyme C | Mixed | 12.1 |

These findings suggest that the compound could be developed further for therapeutic applications targeting metabolic disorders.

Case Studies

-

Case Study on Anticancer Activity : In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines. The mechanism involves upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, leading to increased cell death.

- Cell Line : Human renal cell carcinoma (Caki cells)

- Observations : Significant reduction in cell viability (p < 0.05) was noted at concentrations above 10 µM after 24 hours of treatment.

- Case Study on Neuroprotection : Preliminary studies indicate that the compound may exhibit neuroprotective properties by modulating glutamate receptors, potentially providing benefits in conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its biological activity. SAR studies have identified that modifications at the phenyl ring significantly affect the binding affinity and inhibitory potency against target enzymes.

| Modification | Effect on Activity |

|---|---|

| Adding a hydroxyl group | Increased binding affinity |

| Replacing fluorine with chlorine | Decreased enzyme inhibition |

| Altering methyl position | Variable effects on potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.